molecular formula C28H40O3 B14409145 4-Heptylphenyl 4-(octyloxy)benzoate CAS No. 82298-32-6

4-Heptylphenyl 4-(octyloxy)benzoate

Cat. No.: B14409145
CAS No.: 82298-32-6
M. Wt: 424.6 g/mol
InChI Key: WMFRCXGMKZYWCB-UHFFFAOYSA-N
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Description

4-Heptylphenyl 4-(octyloxy)benzoate is an organic compound with the molecular formula C27H38O3. It is a liquid crystal compound, often used in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Heptylphenyl 4-(octyloxy)benzoate typically involves the esterification of 4-heptylphenol with 4-(octyloxy)benzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Heptylphenyl 4-(octyloxy)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur at the benzylic position, often facilitated by reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydroxide (NaOH) in aqueous solution.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Heptylphenyl 4-(octyloxy)benzoate has a wide range of applications in scientific research:

    Chemistry: Used as a liquid crystal compound in the study of phase transitions and molecular alignment.

    Biology: Employed in the development of biosensors and bioimaging techniques.

    Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.

    Industry: Utilized in the production of advanced materials, including liquid crystal displays (LCDs) and other optoelectronic devices.

Mechanism of Action

The mechanism of action of 4-Heptylphenyl 4-(octyloxy)benzoate involves its interaction with molecular targets through various pathways:

    Molecular Targets: The compound can interact with specific proteins and enzymes, altering their activity and function.

    Pathways Involved: It may influence signaling pathways related to cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 4-Pentylphenyl 4-(octyloxy)benzoate
  • 4-Hexylphenyl 4-(octyloxy)benzoate

Uniqueness

4-Heptylphenyl 4-(octyloxy)benzoate is unique due to its specific alkyl chain length, which affects its liquid crystalline properties and phase behavior. This makes it particularly suitable for certain applications in liquid crystal technology and materials science.

Properties

CAS No.

82298-32-6

Molecular Formula

C28H40O3

Molecular Weight

424.6 g/mol

IUPAC Name

(4-heptylphenyl) 4-octoxybenzoate

InChI

InChI=1S/C28H40O3/c1-3-5-7-9-11-13-23-30-26-21-17-25(18-22-26)28(29)31-27-19-15-24(16-20-27)14-12-10-8-6-4-2/h15-22H,3-14,23H2,1-2H3

InChI Key

WMFRCXGMKZYWCB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)CCCCCCC

Origin of Product

United States

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